molecular formula C9H9BrN2O B1311266 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one CAS No. 178946-28-6

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one

Cat. No.: B1311266
CAS No.: 178946-28-6
M. Wt: 241.08 g/mol
InChI Key: DJBFZMOHVQWOSD-UHFFFAOYSA-N
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Description

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.09 g/mol It is a brominated derivative of pyrrolidin-2-one, featuring a pyridine ring attached to the pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of 1-pyridin-3-ylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolidinone, while oxidation can produce a pyrrolidinone with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry:

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is used as a building block in organic synthesis. Its bromine atom allows for further functionalization through various substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.

Industry:

The compound’s reactivity and functional groups make it useful in the production of fine chemicals, agrochemicals, and materials science. It can be incorporated into polymers or used as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    3-Iodo-1-pyridin-3-ylpyrrolidin-2-one: Similar in structure but with an iodine atom instead of bromine. It may exhibit different reactivity and biological activity due to the larger size and different electronegativity of iodine.

    3-Chloro-1-pyridin-3-ylpyrrolidin-2-one: Contains a chlorine atom, which can lead to different chemical properties and reactivity compared to the brominated derivative.

    1-Pyridin-3-ylpyrrolidin-2-one: The non-halogenated parent compound, which serves as a precursor for the halogenated derivatives.

Uniqueness:

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens or non-halogenated compounds.

Properties

IUPAC Name

3-bromo-1-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-3-5-12(9(8)13)7-2-1-4-11-6-7/h1-2,4,6,8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBFZMOHVQWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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